N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]oxamide
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Overview
Description
N-cyclopentyl-N’-[3-(trifluoromethyl)phenyl]oxamide: is an organic compound with a unique structure that includes a cyclopentyl group and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N’-[3-(trifluoromethyl)phenyl]oxamide typically involves the reaction of cyclopentylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-N’-[3-(trifluoromethyl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of the trifluoromethyl group with nucleophiles such as hydroxide or alkoxide ions.
Scientific Research Applications
Chemistry: N-cyclopentyl-N’-[3-(trifluoromethyl)phenyl]oxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its trifluoromethyl group enhances its binding affinity and specificity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to create analogs with improved pharmacological properties.
Industry: In the industrial sector, N-cyclopentyl-N’-[3-(trifluoromethyl)phenyl]oxamide can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N-cyclopentyl-N’-[3-(trifluoromethyl)phenyl]oxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The cyclopentyl group provides additional steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- N-cyclopentyl-N’-[4-(trifluoromethyl)phenyl]oxamide
- N-cyclopentyl-N’-[3-(difluoromethyl)phenyl]oxamide
- N-cyclopentyl-N’-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness: N-cyclopentyl-N’-[3-(trifluoromethyl)phenyl]oxamide is unique due to the position of the trifluoromethyl group on the phenyl ring. This positioning influences the compound’s electronic properties and reactivity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c15-14(16,17)9-4-3-7-11(8-9)19-13(21)12(20)18-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCHUMCHLVADJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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